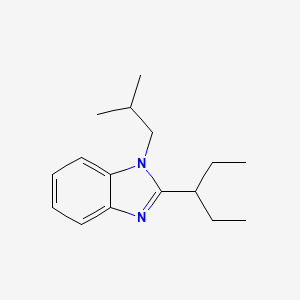

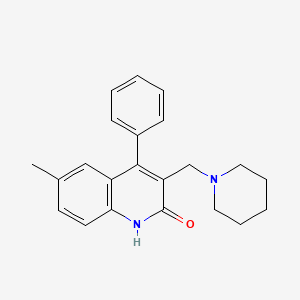

2,3-dimethoxy-N-(4-methylphenyl)benzamide

Descripción general

Descripción

Synthesis Analysis The synthesis of benzamide derivatives, including those similar to 2,3-dimethoxy-N-(4-methylphenyl)benzamide, often involves reactions such as the Claisen rearrangement, oxidative aminocarbonylation, or Diels-Alder reaction. For instance, derivatives have been synthesized from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation reactions showing significant stereoselectivity (Gabriele et al., 2006). The synthesis may also include the reductive cyclization of certain precursors using reagents like sodium dithionite (Bhaskar et al., 2019).

Molecular Structure Analysis The molecular structure of benzamide derivatives is frequently determined by X-ray diffraction techniques, revealing crucial geometric and electronic properties. For example, analysis of similar compounds has highlighted crystalline structures with specific lattice constants and space groups, providing insights into the molecular geometry and intermolecular interactions (Demir et al., 2015).

Chemical Reactions and Properties Benzamide derivatives engage in various chemical reactions, including intramolecular hydrogen bonding and reactions specific to the functional groups present on the aromatic ring. Their chemical properties can be assessed through techniques like FT-IR, NMR spectroscopy, and DFT calculations, providing insights into the reactivity and stability of the molecules (Ayoob et al., 2023).

Physical Properties Analysis The physical properties of benzamide compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their pharmacological potential and material characteristics. These properties are typically analyzed using spectroscopic methods and crystallography (Kranjc et al., 2011).

Chemical Properties Analysis The chemical properties, including reactivity, electronic structure, and possible interactions with biological targets, are often determined by computational studies like DFT and molecular docking studies. These analyses help in understanding the electron distribution within the molecule and potential biological interactions (Saeed et al., 2020).

Aplicaciones Científicas De Investigación

Antipsychotic Properties

2,3-Dimethoxy-N-(4-methylphenyl)benzamide and its analogs, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been explored for their antipsychotic properties. These compounds, particularly benzamide 6, have shown promise in vitro and in vivo for inhibiting dopaminergic responses, indicating potential antipsychotic efficacy with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Dopamine D2 Receptor Ligands

Research into 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, including analogs of this compound, has demonstrated their effectiveness as dopamine D2 receptor ligands. This research is significant for potential applications in positron emission tomography (PET) studies and understanding dopamine-mediated responses (Bishop et al., 1991).

Antioxidant and Antibacterial Activities

Recent research has shown that benzamide compounds derived from 2,3-dimethoxybenzoic acid exhibit notable antioxidant and antibacterial activities. This discovery opens pathways for their potential use in treating oxidative stress-related disorders and bacterial infections (Yakan et al., 2020).

Anti-Diabetic Effects

A study on 2,5-dimethoxy(4-methoxyphenyl)benzamide, a derivative of this compound, highlighted its potential as an anti-diabetic agent. This compound enhanced glucose uptake in muscle cells and upregulated key proteins involved in glucose metabolism, suggesting its usefulness in diabetes management (Hwang et al., 2015).

Anti-Obesity Properties

Another derivative, 3,5-dimethoxy(4-methoxyphenyl)benzamide, has been investigated for its ability to suppress adipogenesis in cells, indicating potential anti-obesity properties. This compound reduced the expression of enzymes involved in fat synthesis and downregulated the activity of PPAR-gamma, a key regulator of fat cell development (Hwang et al., 2014).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown diverse biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Biochemical Pathways

Some benzamides have shown antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that they may affect oxidative stress-related pathways and metal ion homeostasis .

Result of Action

Some benzamides have shown in vitro growth inhibitory activity against different bacteria , suggesting that they may have potential antimicrobial effects.

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-7-9-12(10-8-11)17-16(18)13-5-4-6-14(19-2)15(13)20-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOQRVAJPBZSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)

![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)

![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)

![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)

![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)